![molecular formula C15H22N2 B1464923 [1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine CAS No. 1282135-92-5](/img/structure/B1464923.png)
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine
Overview
Description
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine: is a complex organic compound with a unique structure that combines an indane moiety with a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene in the presence of a suitable catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors such as 1,5-diaminopentane.
Coupling of Indane and Piperidine: The final step involves coupling the indane moiety with the piperidine ring through a reductive amination reaction using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine: can be compared with other similar compounds, such as:
Indane Derivatives: Compounds with similar indane structures but different functional groups.
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Indole Derivatives: Compounds with an indole moiety, which is structurally related to indane.
Uniqueness
The uniqueness of This compound lies in its combined indane and piperidine structure, which imparts distinct chemical and biological properties not found in simpler indane or piperidine derivatives.
Properties
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-10-12-4-3-7-17(11-12)15-8-13-5-1-2-6-14(13)9-15/h1-2,5-6,12,15H,3-4,7-11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMDQHSBSBQRPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.